

Unraveling the Pharmacological Identity of "Lodal": A Multifaceted Term

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: *Lodal*

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The inquiry into the pharmacology of "**Lodal**" reveals a complex and ambiguous landscape, with the name appearing across disparate scientific and non-scientific domains. Initial investigations do not point to a singular, well-defined pharmacological agent under this name, making a comprehensive technical guide challenging without further specificity. The term "**Lodal**" has been identified in several distinct contexts: as a component of a lipid-lowering medication, a historical uterine styptic, a surname in rodenticide research, and even the name of a tunnel.

This report aims to dissect these different mentions of "**Lodal**" to provide clarity on its varied identities and to highlight the need for a more precise query to deliver a targeted pharmacological profile.

"Lodal S": A Potential Lipid-Lowering Agent

One of the more prominent and contemporary mentions of "**Lodal**" is in the context of "**Lodal S**," a medication indicated for the management of hyperlipidemia.^[1] Available information suggests that "**Lodal S**" is prescribed to reduce elevated levels of total cholesterol, low-density lipoprotein (LDL) cholesterol, triglycerides, and apolipoprotein B, while increasing high-density lipoprotein (HDL) cholesterol.^[1] Its therapeutic applications include primary hypercholesterolemia, combined (mixed) hyperlipidemia, hypertriglyceridemia, and homozygous familial hypercholesterolemia.^[1] Furthermore, in patients with coronary heart disease, "**Lodal S**" has been noted to slow the progression of coronary atherosclerosis.^[1]

However, the precise active pharmaceutical ingredient in "**Lodal S**" is not explicitly stated in the initial findings. The description of its effects strongly suggests a mechanism of action consistent with the statin class of drugs, which are competitive inhibitors of HMG-CoA reductase, a key enzyme in cholesterol synthesis. Potential drug interactions mentioned, such as with bile acid-binding resins (e.g., cholestyramine), are also characteristic of lipid-lowering therapies.[1] To provide a detailed pharmacological whitepaper, identification of the specific active molecule in "**Lodal S**" is paramount.

A Historical Glimpse: "**Lodal**" as a Uterine Styptic

Historical medical literature from the early 20th century references "**Lodal**" as a uterine styptic, a substance used to stop uterine bleeding.[2] These texts describe it as a derivative of laudanose, an alkaloid found in opium.[3] Its pharmacological effects were noted on uterine contractions, with some reports indicating it did not relax the uterus after adrenalectomy.[3] This suggests a mechanism of action potentially related to adrenergic or other smooth muscle signaling pathways. The historical context implies that this particular "**Lodal**" may be an obsolete preparation, and its relevance to modern drug development would require a deeper dive into archival pharmaceutical and medical records.

J. **Lodal**: A Name in Rodenticide Research

The name "**Lodal**" also appears frequently in the scientific literature as the surname of an author, J. **Lodal**, who has contributed to research on anticoagulant rodenticides.[4][5] These publications focus on the distribution of anticoagulant resistance in rats and the environmental exposure scenarios for rodenticides.[4][6] It is crucial to distinguish the researcher's name from a pharmacological agent to avoid misattribution of unrelated toxicological data.

Non-Pharmacological Mentions of "**Lodal**"

Beyond the biomedical sphere, the term "**Lodal**" has been identified in completely unrelated contexts, further emphasizing the ambiguity of the initial query. For instance, the "**Lodal Tunnel**" is a significant piece of infrastructure in Norway, and the name has also appeared in documents related to clinical trial methodologies and social programs.[7][8][9]

Conclusion: The Need for Specificity

In conclusion, the term "**Lodal**" does not correspond to a single, readily identifiable pharmacological agent. The available information points to at least two distinct pharmaceutical entities: a modern lipid-lowering agent seemingly marketed as "**Lodal S**" and a historical uterine medication. To proceed with the development of an in-depth technical guide, it is essential to disambiguate the user's interest. Specifically, identifying the active pharmaceutical ingredient of "**Lodal S**" would be the most logical next step for a contemporary pharmacological investigation. Without this clarification, any attempt to create a detailed whitepaper would be speculative and may not address the specific needs of researchers, scientists, and drug development professionals.

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- To cite this document: BenchChem. [Unraveling the Pharmacological Identity of "Lodal": A Multifaceted Term]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b15347060#investigating-the-pharmacology-of-lodal]

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